molecular formula C25H26ClNO9 B1662130 Amrubicin hydrochloride CAS No. 110311-30-3

Amrubicin hydrochloride

Numéro de catalogue: B1662130
Numéro CAS: 110311-30-3
Poids moléculaire: 519.9 g/mol
Clé InChI: BHMLHEQFWVQAJS-IITOGVPQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Le chlorhydrate d'amrubicine subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent le cyanure de potassium, le carbonate d'ammonium, l'anhydride acétique et divers catalyseurs tels que le chlorure d'aluminium . Les principaux produits formés à partir de ces réactions comprennent l'amrubicinol et d'autres analogues structuraux .

4. Applications de la recherche scientifique

Le chlorhydrate d'amrubicine a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le chlorhydrate d'amrubicine exerce ses effets en inhibant l'enzyme topoisomérase II, qui est essentielle à la réplication de l'ADN et à la division cellulaire . Il forme des complexes avec l'ADN par intercalation entre les paires de bases, stabilisant le complexe ADN-topoisomérase II et empêchant la partie reliée de la réaction de ligation-reliement . Cela conduit à des ruptures de l'ADN à double brin et finalement à la mort cellulaire. L'amrubicine est convertie en son métabolite actif, l'amrubicinol, qui est 5 à 54 fois plus actif que l'amrubicine .

Applications De Recherche Scientifique

Treatment of Small Cell Lung Cancer (SCLC)

Amrubicin hydrochloride has shown promising results in treating relapsed and refractory SCLC. Several clinical studies have evaluated its efficacy:

  • Efficacy in Relapsed SCLC : A significant study reported that amrubicin achieved an overall response rate of 44.8% in patients with relapsed SCLC who had previously undergone platinum-based chemotherapy. The median survival time for these patients was approximately 25 weeks .
  • Comparison with Other Treatments : In head-to-head trials against topotecan, amrubicin demonstrated superior efficacy with a response rate of 38% compared to 13% for topotecan in sensitive relapsed cases. Moreover, the progression-free survival was longer in the amrubicin group (3.5 months) versus topotecan (2.2 months) .
StudyResponse RateMedian Survival TimeComparison Drug
Inoue et al.44.8%25 weeksTopotecan
Phase II Trial38%8.1 monthsTopotecan

Use in Non-Small Cell Lung Cancer (NSCLC)

Amrubicin has also been investigated for NSCLC treatment:

  • Efficacy in NSCLC : Clinical trials have indicated that amrubicin can be effective in NSCLC patients who are resistant to other therapies. Its application as a second-line treatment has shown favorable outcomes, although comprehensive data are still emerging .

Safety Profile

The safety profile of this compound is characterized by myelosuppression as the primary dose-limiting toxicity. Common adverse effects include:

  • Hematologic Toxicities : Grade 3-4 neutropenia occurred in up to 75% of patients, with febrile neutropenia reported in 20%. Anemia and thrombocytopenia were also significant concerns .
  • Non-Hematologic Toxicities : Other observed toxicities included dyspnea and oral mucositis, with rare cases of pneumonitis noted .

Case Study Insights

Several case studies illustrate the practical applications of amrubicin:

  • Case Study on Efficacy : A retrospective analysis involving outpatients treated with amrubicin highlighted a response rate consistent with clinical trial findings, reinforcing its use as an effective agent for relapsed lung cancer .
  • Long-term Outcomes : Long-term follow-up studies indicate that while complete responses are rare, significant disease stabilization can be achieved, warranting further investigation into combination therapies involving amrubicin .

Activité Biologique

Amrubicin hydrochloride is a synthetic anthracycline derivative, primarily used in the treatment of small cell lung cancer (SCLC) and other malignancies. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Amrubicin exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II. This enzyme plays a crucial role in DNA replication and transcription by creating double-strand breaks and subsequently re-ligating them. Amrubicin stabilizes the cleavable complex formed between DNA and topoisomerase II, preventing the re-ligation process, which leads to DNA damage and ultimately cell death .

Key Mechanisms:

  • DNA Intercalation : Amrubicin intercalates between DNA base pairs, although it exhibits reduced intercalation compared to doxorubicin, which may affect its distribution within cells .
  • Topoisomerase II Inhibition : The stabilization of the DNA-topoisomerase II complex leads to cell cycle arrest at the G2/M phase, inhibiting cell proliferation .
  • Metabolism : Amrubicin is metabolized to its active form, amrubicinol, which has significantly higher cytotoxicity—up to 200 times more potent against certain tumor cell lines .

Pharmacokinetics

Amrubicin is administered intravenously, typically at doses ranging from 35 mg/m² to 45 mg/m² over three consecutive days every three weeks. The pharmacokinetics indicate that peak plasma concentrations of amrubicinol are reached shortly after administration, with a half-life that remains consistent across different dosages .

Pharmacokinetic Data Table:

ParameterValue
Administration RouteIntravenous
Typical Dose35-45 mg/m²
Peak Plasma Concentration1 hour post-administration
Half-lifeDose-independent
Active MetaboliteAmrubicinol

Clinical Efficacy

Amrubicin has shown promising results in various clinical trials for SCLC. In previously untreated patients with extensive disease, response rates have reached as high as 79%, with median survival times around 11 months .

Clinical Trial Findings:

  • Phase I Studies : Initial studies indicated a favorable response with an overall response rate of approximately 78.8% among patients treated with amrubicin .
  • Comparative Studies : In a randomized trial comparing amrubicin with topotecan, amrubicin demonstrated superior efficacy in sensitive relapsed cases (53% vs. 21% response rate) .

Case Study Summary Table:

Study TypePatient PopulationResponse Rate (%)Median Survival (months)
Phase IPreviously untreated SCLC7911
Randomized TrialSensitive relapsed SCLC53Not specified
MonotherapyHeavily pretreated SCLC719.4

Safety Profile

The safety profile of amrubicin is characterized by hematologic toxicity, particularly myelosuppression. Grade 3 or higher leukopenia and neutropenia occur in a significant percentage of patients . Non-hematologic toxicities are generally mild but can include anorexia and alopecia.

Toxicity Data Table:

Toxicity TypeGrade 3 (%)Grade 4 (%)
Leukopenia3939
Neutropenia1239
Anorexia9-
Alopecia3-

Propriétés

IUPAC Name

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMLHEQFWVQAJS-IITOGVPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911577
Record name 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110311-30-3
Record name Amrubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110311-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amrubicin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMRUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amrubicin hydrochloride
Reactant of Route 2
Amrubicin hydrochloride
Reactant of Route 3
Amrubicin hydrochloride
Reactant of Route 4
Reactant of Route 4
Amrubicin hydrochloride
Reactant of Route 5
Amrubicin hydrochloride
Reactant of Route 6
Amrubicin hydrochloride
Customer
Q & A

Q1: How does Amrubicin Hydrochloride exert its anticancer effects?

A: this compound, a synthetic anthracycline, functions as a potent topoisomerase II inhibitor. [, , , ] It intercalates into DNA and inhibits topoisomerase II activity, leading to the stabilization of a cleavable complex. [] This disrupts DNA replication and repair processes, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). [, , , ]

Q2: What is the role of Amrubicinol in the anticancer activity of this compound?

A: this compound is metabolized in the liver to its active metabolite, Amrubicinol. [, , ] Amrubicinol exhibits significantly greater potency (5 to 54 times) compared to the parent compound in inhibiting topoisomerase II. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research abstracts do not specify the exact molecular formula and weight of this compound. To obtain this information, it would be necessary to consult the compound's chemical datasheet or a chemical database like PubChem or ChemSpider.

Q4: Is there any available spectroscopic data for this compound?

A4: The provided abstracts do not include specific spectroscopic data for this compound. For this information, refer to the compound's characterization data in its chemical datasheet or a specialized database.

Q5: How is this compound administered, and what are its pharmacokinetic properties?

A: this compound is typically administered intravenously. [, , , ] Following administration, the parent drug is rapidly metabolized, primarily in the liver, into its active metabolite, Amrubicinol. [, , ] Both compounds exhibit high protein binding in plasma (around 96-98%). []

Q6: What are the primary routes of elimination for this compound and its metabolites?

A: Excretion of this compound and its metabolites occurs mainly through biliary excretion, followed by fecal and urinary elimination. [, ]

Q7: Does this compound exhibit any significant accumulation upon multiple doses?

A: Yes, studies have shown that Amrubicinol, the active metabolite, demonstrates accumulation following multiple doses of this compound. [, ] This accumulation is similar to that observed in Japanese patients. []

Q8: What types of cancer has this compound been investigated for in clinical trials?

A: this compound has been primarily studied for its efficacy in treating various types of lymphoma and lung cancer, particularly small cell lung cancer (SCLC). [, , , , , , , , , , , , , ]

Q9: What are the main adverse effects associated with this compound treatment?

A: The primary toxicity concern with this compound is myelosuppression, primarily presenting as neutropenia and leukopenia. [, , , , , , , , , , , ] The severity of myelosuppression can be dose-dependent. [, ] Other potential side effects include thrombocytopenia, anemia, gastrointestinal issues (nausea, vomiting, anorexia, constipation), fatigue, and rarely, cardiotoxicity. [, , , , , , , , , , , ]

Q10: Are there any ongoing research efforts to improve the targeted delivery of this compound to tumor cells?

A10: While the provided research abstracts do not focus on specific drug delivery systems for this compound, future research could explore nanoformulations or antibody-drug conjugates to enhance its tumor-specific delivery and potentially mitigate off-target toxicity.

Q11: Are there any identified biomarkers that could predict response to this compound treatment or identify potential adverse events?

A: Research suggests that polymorphisms in the NADPH quinone oxidoreductase 1 (NQO1) gene, specifically the C609T polymorphism, might correlate with this compound pharmacokinetics and hematological toxicities. [] This finding indicates a potential avenue for using NQO1 genotyping to individualize therapy and predict treatment response. Further research is needed to validate these findings and explore other potential predictive biomarkers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.